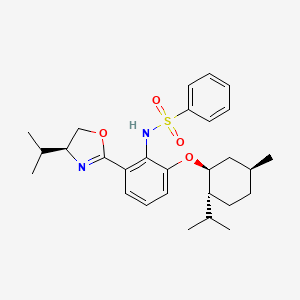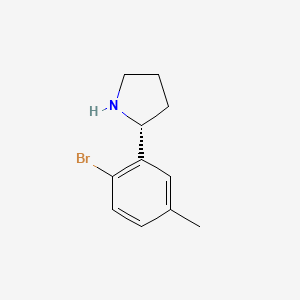
(R)-2-(2-Bromo-5-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Bromo-5-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Bromo-5-methylphenyl)pyrrolidine typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce the bromine atom at the desired position.
Formation of Pyrrolidine Ring: The brominated intermediate is then subjected to a cyclization reaction to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of ®-2-(2-Bromo-5-methylphenyl)pyrrolidine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Bromo-5-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
®-2-(2-Bromo-5-methylphenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: Researchers use it to study the effects of chiral compounds on biological systems.
Mechanism of Action
The mechanism of action of ®-2-(2-Bromo-5-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The presence of the bromine and methyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Bromo-5-methylphenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(2-Bromo-5-methylphenyl)pyrrolidine: The racemic mixture containing both enantiomers.
Uniqueness
®-2-(2-Bromo-5-methylphenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in research and development of chiral drugs and other applications.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
(2R)-2-(2-bromo-5-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-4-5-10(12)9(7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1 |
InChI Key |
QPQNVTUBWZXSSP-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)Br)[C@H]2CCCN2 |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B12944817.png)
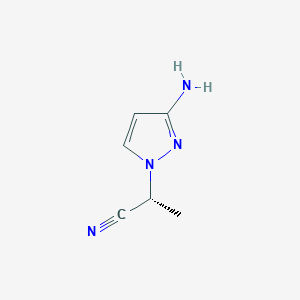
![Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12944822.png)
![2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride](/img/structure/B12944828.png)
![2-(3,4-Dichlorophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12944830.png)

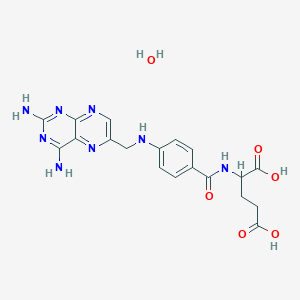
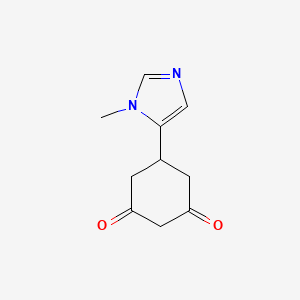
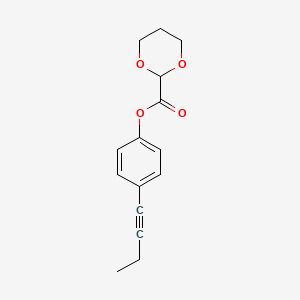
![3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12944843.png)
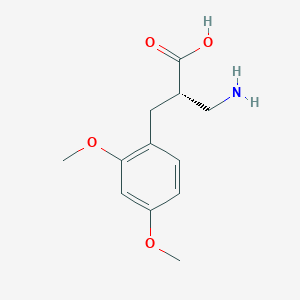
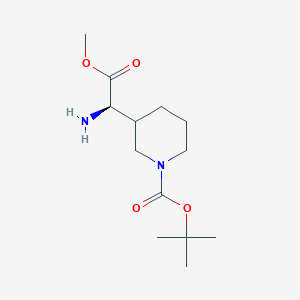
![(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12944872.png)
